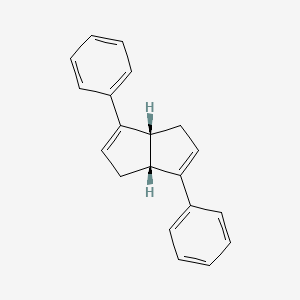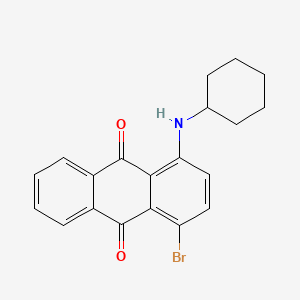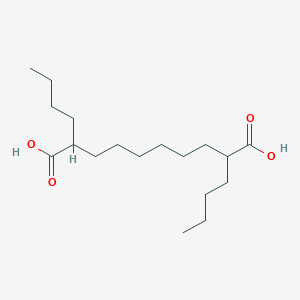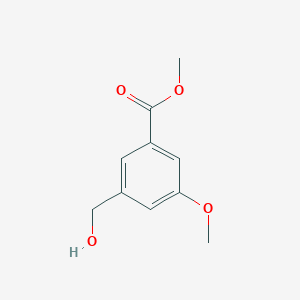
2-Chloro-3-chloromethyl-6-methylquinoline
Übersicht
Beschreibung
2-Chloro-3-chloromethyl-6-methylquinoline is a chemical compound with the molecular formula C11H9Cl2N and a molecular weight of 226.1 . It is used as an organic chemical synthesis intermediate .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a nitrogen-containing bicyclic compound . The quinoline core is substituted with chloro and chloromethyl groups at the 2nd and 3rd positions, respectively, and a methyl group at the 6th position .Chemical Reactions Analysis
Quinoline derivatives, including this compound, are known to exhibit various biological activities due to their ability to undergo a range of chemical reactions . The antimicrobial activity of quinoline derivatives, for example, depends on the substitution on the heterocyclic pyridine ring .Physical and Chemical Properties Analysis
This compound is a white to beige crystalline substance . As mentioned earlier, it has a molecular weight of 226.1 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-Chloro-3-chloromethyl-6-methylquinoline has been investigated for its antimicrobial properties. Kumar et al. (2011) synthesized secondary and tertiary amines containing the 2-chloro-6-methylquinoline moiety, which exhibited promising antifungal activity against various strains, including Aspergillus niger and Staphylococcus aureus (Kumar, Bawa, Kaushik, & Panda, 2011). Additionally, Bawa et al. (2009) synthesized 2-chloro-6-methylquinoline hydrazone derivatives, showing significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa (Bawa, Kumar, Drabu, & Kumar, 2009).
Radical-Scavenging and Antimicrobial Activities
Tabassum et al. (2014) synthesized a series of novel 2-chloroquinolin-3-yl ester derivatives from 2-chloroquinoline-3-carbaldehyde, demonstrating ABTS radical-scavenging activity and antimicrobial activities against various bacterial and fungal species (Tabassum et al., 2014).
Charge Density Analysis
Hathwar and Guru Row (2010) explored the charge density distribution in compounds including 2-chloro-3-chloromethyl-8-methylquinoline, using high-resolution X-ray diffraction data. This study provided insights into the nature of Cl···Cl interactions in these compounds (Hathwar & Guru Row, 2010).
Synthesis and Structural Studies
Several studies have focused on the synthesis and structural analysis of derivatives of this compound. For instance, Gotoh and Ishida (2020) reported on the crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with 2-chloro-nitrobenzoic acid (Gotoh & Ishida, 2020). Similarly, Xie and Li (2014) developed a methodology for the halogenation of 2-methylquinolines into 2-(chloromethyl)quinolines using a microwave-assisted process (Xie & Li, 2014).
Spectroscopic and Molecular Docking Analysis
Kose et al. (2018) conducted a comprehensive structural and spectroscopic evaluation of 2-chloro-3-methylquinoline, using various techniques including UV–Vis, NMR, and vibrational spectral techniques, combined with molecular docking analysis (Kose, Atac, & Bardak, 2018).
Eigenschaften
IUPAC Name |
2-chloro-3-(chloromethyl)-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c1-7-2-3-10-8(4-7)5-9(6-12)11(13)14-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVPGRBERZUJGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588982 | |
| Record name | 2-Chloro-3-(chloromethyl)-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948291-18-7 | |
| Record name | 2-Chloro-3-(chloromethyl)-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




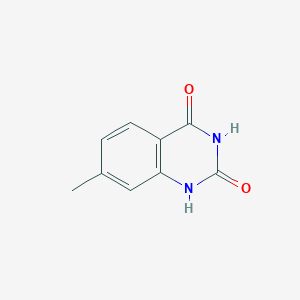
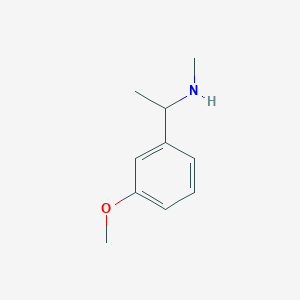


![N-[4-(Hydroxymethyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B1602246.png)
